

Check Availability & Pricing

# Preclinical Data on SHP2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | TDI-6118  |           |  |  |  |
| Cat. No.:            | B12411538 | Get Quote |  |  |  |

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries did not yield any specific preclinical data for a compound designated "TDI-6118." The following technical guide provides a detailed overview of the preclinical data analysis for SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) inhibitors as a class of therapeutic agents, using data from representative compounds that are publicly disclosed. This guide is intended for researchers, scientists, and drug development professionals.

## Introduction to SHP2 as a Therapeutic Target

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, which are fundamental to cellular processes like proliferation, survival, and differentiation.[2][3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and is a significant driver in a range of malignancies, including leukemia and solid tumors.[3][4] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology. [1][5]

## **Quantitative Data Presentation**

The following tables summarize key preclinical data for several well-characterized allosteric SHP2 inhibitors. These compounds serve as examples to illustrate the typical potency and efficacy observed in preclinical studies.



Table 1: In Vitro Biochemical and Cellular Activity of Representative SHP2 Inhibitors

| Compound | Target                           | Assay Type                 | IC50 / EC50        | Cell Line               | Reference               |
|----------|----------------------------------|----------------------------|--------------------|-------------------------|-------------------------|
| TNO155   | SHP2                             | Biochemical<br>(Enzymatic) | 4.3 nM             | -                       | Novartis                |
| SHP2     | Cellular<br>(pERK<br>inhibition) | 20 nM                      | KYSE-520           | Novartis                |                         |
| RMC-4630 | SHP2                             | Biochemical<br>(Enzymatic) | 2.3 nM             | -                       | Revolution<br>Medicines |
| SHP2     | Cellular<br>(pERK<br>inhibition) | 11 nM                      | MIA PaCa-2         | Revolution<br>Medicines |                         |
| SHP099   | SHP2                             | Biochemical (Enzymatic)    | 70 nM              | -                       | Novartis                |
| SHP2     | Cellular<br>(pERK<br>inhibition) | 230 nM                     | KYSE-520           | Novartis                |                         |
| BBP-398  | SHP2                             | Not specified              | Potent & selective | Not specified           | BridgeBio<br>Pharma     |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on assay conditions and cell lines used. Data is compiled from publicly available sources and may not be from direct head-to-head comparisons.

Table 2: In Vivo Antitumor Efficacy of Representative SHP2 Inhibitors in Xenograft Models



| Compound      | Cancer Model               | Dosing<br>Regimen     | Tumor Growth<br>Inhibition (TGI) | Reference               |
|---------------|----------------------------|-----------------------|----------------------------------|-------------------------|
| TNO155        | KYSE-520<br>(Esophageal)   | 10 mg/kg, QD,<br>PO   | >80%                             | Novartis                |
| RMC-4630      | MIA PaCa-2<br>(Pancreatic) | 25 mg/kg, QD,<br>PO   | Significant                      | Revolution<br>Medicines |
| SHP099        | M-NFS-60<br>(Myeloid)      | 100 mg/kg, BID,<br>PO | 60%                              | Novartis                |
| P9 (Degrader) | KYSE-520<br>(Esophageal)   | 50 mg/kg, IP          | Near complete regression         | [6]                     |

QD: once daily; BID: twice daily; PO: oral administration; IP: intraperitoneal injection.

## **Experimental Protocols**

Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate SHP2 inhibitors.

# **SHP2 Biochemical Inhibition Assay**

This assay determines the direct inhibitory activity of a compound on the SHP2 enzyme.

- Reagents and Materials:
  - Recombinant full-length human SHP2 protein.
  - A dually phosphorylated peptide substrate (e.g., from IRS-1) to activate SHP2.[7]
  - A fluorescent phosphatase substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate
    (DiFMUP).[8]
  - Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).
  - Test compound serially diluted in DMSO.



- 384-well microplates.
- Fluorescence plate reader.
- Procedure:
  - 1. Pre-incubate the SHP2 enzyme with the activating peptide to relieve autoinhibition.[3]
  - 2. Add the test compound or vehicle (DMSO) to the wells of the microplate.
  - 3. Add the pre-activated SHP2 enzyme to the wells.
  - 4. Initiate the enzymatic reaction by adding the DiFMUP substrate.
  - 5. Monitor the increase in fluorescence over time, which corresponds to the dephosphorylation of DiFMUP.
  - 6. Calculate the rate of reaction and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

### Cellular Phospho-ERK (pERK) Inhibition Assay

This cell-based assay assesses the ability of an inhibitor to block SHP2-mediated signaling downstream to ERK.

- · Reagents and Materials:
  - Cancer cell line with activated RTK signaling (e.g., KYSE-520, MIA PaCa-2).
  - Complete cell culture medium.
  - Test compound.
  - Lysis buffer.
  - Antibodies: anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).
  - SDS-PAGE and Western blotting equipment.



#### • Procedure:

- 1. Seed cells in multi-well plates and allow them to adhere.
- 2. Treat cells with various concentrations of the SHP2 inhibitor or vehicle for a specified time.
- 3. Lyse the cells and quantify the protein concentration.
- 4. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- 5. Probe the membrane with primary antibodies against p-ERK and total ERK.
- 6. Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.
- 7. Quantify the band intensities and normalize the p-ERK signal to total ERK.
- 8. Determine the EC50 value for p-ERK inhibition.

# In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of an SHP2 inhibitor in a living organism.

- Materials:
  - Immunocompromised mice (e.g., nude or NOD/SCID).[9]
  - Human cancer cell line for implantation.
  - Matrigel (optional).
  - Test compound formulated for in vivo administration.
  - Calipers for tumor measurement.
- Procedure:
  - 1. Subcutaneously implant cancer cells into the flank of the mice.[10]



- 2. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[11]
- 3. Randomize mice into vehicle control and treatment groups.[9]
- 4. Administer the SHP2 inhibitor or vehicle according to the specified dosing regimen.[11]
- 5. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[9]
- 6. Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
- 7. Calculate the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.
- 8. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pERK levels).[11]

# Mandatory Visualizations SHP2 Signaling Pathway





Click to download full resolution via product page

Caption: SHP2 signaling pathway and the point of allosteric inhibition.



## **Experimental Workflow for In Vivo Xenograft Study**



Click to download full resolution via product page

Caption: A typical workflow for an in vivo xenograft efficacy study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A comprehensive review of SHP2 and its role in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irbm.com [irbm.com]
- 6. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]



- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Preclinical Data on SHP2 Inhibitors: A Technical Guide].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411538#preclinical-data-on-tdi-6118]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com